molecular formula C10H9N B186535 2-Phenyl-1H-pyrrole CAS No. 3042-22-6

2-Phenyl-1H-pyrrole

Cat. No. B186535
CAS RN: 3042-22-6
M. Wt: 143.18 g/mol
InChI Key: IRTLROCMFSDSNF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole, also known as 2-Phenylpyrrole, is a heterocyclic aromatic compound . It is a colorless solid that is insoluble in water but soluble in organic solvents. The molecular formula of 2-Phenyl-1H-pyrrole is C10H9N .


Synthesis Analysis

The synthesis of 2-Phenyl-1H-pyrrole can be achieved through various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Another method involves the catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole in the presence of palladium-supported on activated carbon (Pd/C) or on alumina (Pd/Al2O3) .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-pyrrole consists of a pyrrole ring attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-pyrrole . The InChIKey, a unique identifier for chemical substances, for 2-Phenyl-1H-pyrrole is IRTLROCMFSDSNF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenyl-1H-pyrrole are diverse. For instance, the dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole can be catalyzed by palladium-supported catalysts .


Physical And Chemical Properties Analysis

2-Phenyl-1H-pyrrole has a molecular weight of 143.18 g/mol . It is a colorless solid that is insoluble in water but soluble in organic solvents. The exact mass and monoisotopic mass of 2-Phenyl-1H-pyrrole are both 143.073499291 g/mol .

Scientific Research Applications

1. Electron Transfer and Electronic Properties

  • Novel derivatives of 2-Phenyl-1H-pyrrole, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic properties. These compounds demonstrate significant electron delocalization and exhibit electrochemically reversible one-electron transfer processes, making them potential candidates for applications in electronic materials (Hildebrandt et al., 2011).

2. Corrosion Inhibition

  • 2-Phenyl-1H-pyrrole derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives adhere to steel surfaces mainly through chemisorption processes (Zarrouk et al., 2015).

3. Optical and Electronic Tuning

  • The study of differentially substituted diferrocenyl-1-phenyl-1H-pyrroles has revealed the ability to tune electronic interactions and optical properties through the modification of functional groups. These findings are significant for the development of single molecule transistors (Hildebrandt & Lang, 2011).

4. Luminescent Properties

  • The compound 2,3,4,5-Tetraphenyl-1H-pyrrole (TePP) has shown balanced emission in both solution and solid state, with potential applications in luminescent mechanisms and materials. The study highlights the role of phenyl groups in tuning the luminescent properties of pyrrole-based molecules (Lei et al., 2018).

5. Chemical Synthesis and Reactions

  • Various 2-Phenyl-1H-pyrrole derivatives have been synthesized and studied for their potential in different chemical reactions. For example, 1-Phenyl-3-tosyl-1H-pyrrole has been prepared through electrophilic aromatic substitution, demonstrating the versatility of these compounds in synthetic chemistry (Kechagioglou & Demopoulos, 2022).

Safety And Hazards

While specific safety and hazard information for 2-Phenyl-1H-pyrrole was not found, it’s generally recommended to avoid breathing in vapors, gas, or mist of chemical substances, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment, including protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for 2-Phenyl-1H-pyrrole could involve the development of new synthetic methods and the exploration of its biological activities. For instance, the introduction of a second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole has been suggested .

properties

IUPAC Name

2-phenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLROCMFSDSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184510
Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-pyrrole

CAS RN

3042-22-6
Record name 2-Phenylpyrrole
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Record name 2-Phenylpyrrole
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Record name 1H-Pyrrole, 2-phenyl-
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Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Record name 2-PHENYLPYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
CA Figueira, PT Gomes - Catalysis Letters, 2015 - Springer
… In particular, the 2-phenylpyrrole (2-phenyl-1H-pyrrole) is an important precursor in a diversity of areas such as fluorescent dyes [2, 3], pharmaceutical studies [4, 5] or pesticides [6]. A …
Number of citations: 8 link.springer.com
D Andreou, MG Kallitsakis, E Loukopoulos… - The Journal of …, 2018 - ACS Publications
The facile copper-catalyzed synthesis of polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes is reported. Remarkably, the use of α-methyl-substituted aldehydes …
Number of citations: 44 pubs.acs.org
A Lyčka, S Luňák Jr, T Aysha, R Holuša, R Hrdina - Tetrahedron Letters, 2010 - Elsevier
… Ethyl 4,5-dihydro-5-oxo-2-phenyl-1H-pyrrole-3-carboxylate (1, pyrrolinone ester) is a virtually undetectable intermediate in the synthesis of diketo-pyrrolo-pyrrole (DPP) pigment (CI …
Number of citations: 25 www.sciencedirect.com
SC Erbas, S Alp - Journal of fluorescence, 2014 - Springer
2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione derivatives (DPP) are chemically stable, fluorescent molecules, known as High Performance Pigments. Preparation of the soluble derivatives …
Number of citations: 3 link.springer.com
MIL Soares, SMM Lopes, PF Cruz, RMM Brito… - Tetrahedron, 2008 - Elsevier
The flash vacuum pyrolysis of new 1,1-dimethyl- and 1-methyl-1H,3H-pyrrolo[1,2-c]thiazole-2,2-dioxides gave penta-substituted 2-vinyl-1H-pyrroles via sigmatropic [1,8]-H shift of the …
Number of citations: 15 www.sciencedirect.com
L Borkotoky, RA Maurya - European Journal of Organic …, 2023 - Wiley Online Library
… Cole et al. synthesized these pyrroles by coupling 2-phenyl-1H-pyrrole with pyridin-2-yl-benzothioate in a low yield process and the compounds were patented as βsecretase inhibitors (…
J Vyňuchal, S Luňák Jr, A Hatlapatková, R Hrdina… - Dyes and …, 2008 - Elsevier
Base catalyzed Claisen–Schmidt type condensation of ethyl-4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its 2-biphenylyl analogue with various aldehydes was studied. …
Number of citations: 21 www.sciencedirect.com
B Krasniqi, K Geerts, W Dehaen - The Journal of Organic …, 2019 - ACS Publications
A novel, transition metal-free and one-pot methodology to synthesize various substituted NH-pyrroles from readily available building blocks such as secondary alcohols and 2-…
Number of citations: 11 pubs.acs.org
A Alizadeh, V Saberi, J Mokhtari - Helvetica Chimica Acta, 2013 - Wiley Online Library
An efficient approach for the preparation of functionalized 2‐aryl‐2,5‐dihydro‐5‐oxo‐4‐[2‐(phenylmethylidene)hydrazino]‐1H‐pyrroles is described. The four‐component reaction …
Number of citations: 1 onlinelibrary.wiley.com
M Drop, V Canale, S Chaumont-Dubel… - ACS Chemical …, 2021 - ACS Publications
… ,2-c]quinoline scaffold to provide the 2-phenyl-1H-pyrrole-3-carboxamide, which is devoid of … a new cognition-enhancing agent, while 2-phenyl-1H-pyrrole-3-carboxamide might be used …
Number of citations: 9 pubs.acs.org

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